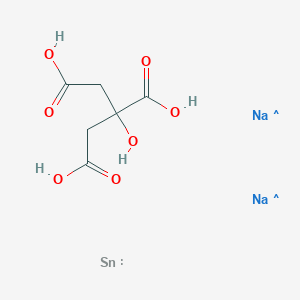
Disodium stannous citrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium stannous citrate is a chemical compound with the molecular formula C6H5Na2O7Sn. It is a white crystalline solid that is highly soluble in water and has a strong reducing property. This compound is commonly used in various industrial applications, including as a reducing agent, antioxidant, and color-preserving agent .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Disodium stannous citrate can be synthesized through several methods. One common laboratory method involves the reaction of citric acid with stannous chloride and sodium hydroxide. The process typically involves dissolving citric acid in water, adding stannous chloride, and then neutralizing the solution with sodium hydroxide to form this compound .
Industrial Production Methods
In industrial settings, this compound is produced by reacting trisodium citrate with stannous chloride in an aqueous solution. The reaction mixture is stirred, filtered, and washed with hot water to obtain the solid product .
Análisis De Reacciones Químicas
Types of Reactions
Disodium stannous citrate undergoes various chemical reactions, including:
Oxidation: It is easily oxidized, especially when exposed to air.
Reduction: Acts as a reducing agent in various chemical processes.
Complexation: Forms complexes with metal ions, which is useful in metal plating and corrosion inhibition
Common Reagents and Conditions
Oxidation: Exposure to air or oxygen.
Reduction: Often used with other reducing agents or in acidic conditions.
Complexation: Reacts with metal ions in aqueous solutions
Major Products Formed
Oxidation: Forms stannic compounds.
Reduction: Reduces metal ions to their metallic state.
Complexation: Forms stable metal complexes
Aplicaciones Científicas De Investigación
Disodium stannous citrate has a wide range of applications in scientific research:
Chemistry: Used as a reducing agent and in the synthesis of various organic compounds.
Biology: Employed in studies involving metal ion interactions and enzyme inhibition.
Medicine: Investigated for its potential antioxidant properties and its role in preserving the color and quality of food products.
Industry: Widely used in the food industry as a color-preserving agent and antioxidant, particularly in canned fruits and vegetables
Mecanismo De Acción
The mechanism of action of disodium stannous citrate involves its strong reducing properties. It acts by donating electrons to other molecules, thereby reducing them. This property is particularly useful in preventing oxidation and preserving the color and quality of food products. Additionally, it forms complexes with metal ions, which can inhibit enzymatic browning and microbial growth .
Comparación Con Compuestos Similares
Disodium stannous citrate is unique compared to other similar compounds due to its strong reducing properties and its ability to form stable complexes with metal ions. Similar compounds include:
Stannous chloride: Also a reducing agent but less stable in aqueous solutions.
Citric acid: Commonly used as an antioxidant but lacks the reducing properties of this compound.
Sodium erythorbate: Another antioxidant used in the food industry but with different chemical properties .
This compound stands out due to its combined properties of reduction, complexation, and antioxidant effects, making it highly versatile in various applications.
Propiedades
Fórmula molecular |
C6H8Na2O7Sn |
|---|---|
Peso molecular |
356.81 g/mol |
InChI |
InChI=1S/C6H8O7.2Na.Sn/c7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;; |
Clave InChI |
SWSJSCHGMOUPQM-UHFFFAOYSA-N |
SMILES canónico |
C(C(=O)O)C(CC(=O)O)(C(=O)O)O.[Na].[Na].[Sn] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(p-Tolyl)imidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B13121983.png)
![2-[(Z)-3,3-dimethylbut-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13121986.png)
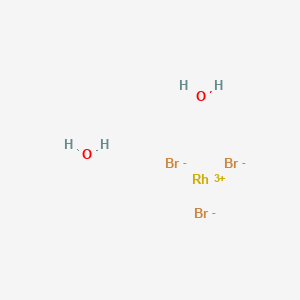
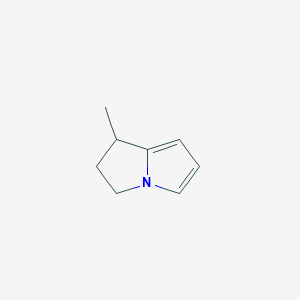
![5-Chloropyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13122012.png)
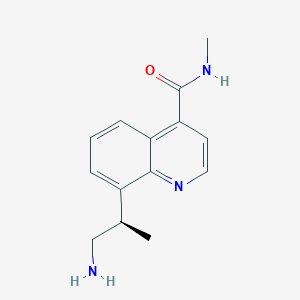
![5-Vinyl-1H-pyrazolo[3,4-b]pyridinehydrochloride](/img/structure/B13122021.png)
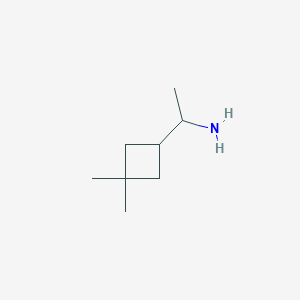
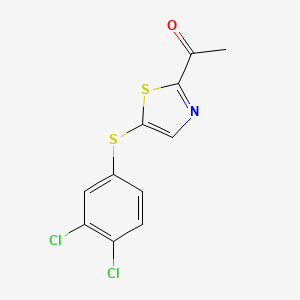
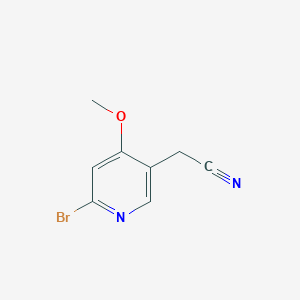
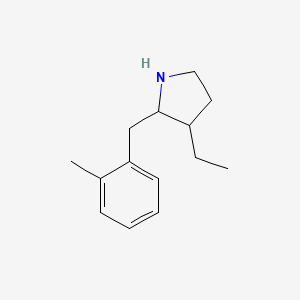
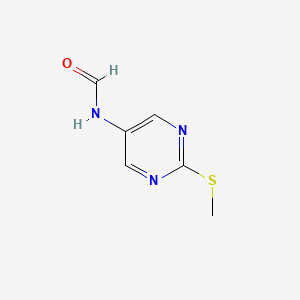
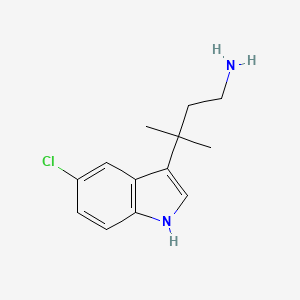
![3-Cyclopropylbenzo[d]isoxazol-7-amine](/img/structure/B13122056.png)
